Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate

Descripción

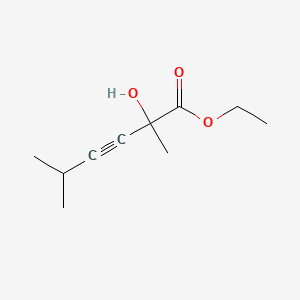

Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate is an organochemical ester characterized by a unique combination of functional groups:

- IUPAC Name: Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate

- Molecular Formula: C₁₀H₁₆O₃

- Key Structural Features:

- Ester group (–COO–) at position 1.

- Hydroxyl (–OH) and two methyl (–CH₃) groups at positions 2 and 3.

- Triple bond (alkyne) at position 2.

Propiedades

Fórmula molecular |

C10H16O3 |

|---|---|

Peso molecular |

184.23 g/mol |

Nombre IUPAC |

ethyl 2-hydroxy-2,5-dimethylhex-3-ynoate |

InChI |

InChI=1S/C10H16O3/c1-5-13-9(11)10(4,12)7-6-8(2)3/h8,12H,5H2,1-4H3 |

Clave InChI |

IDAGUVNLRVSJEM-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C)(C#CC(C)C)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Functional Group Analysis and Reactivity

The table below highlights key differences and similarities with select compounds:

Key Observations :

- Alkyne Reactivity: The triple bond in Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate distinguishes it from non-unsaturated esters like ethyl acetoacetate. This alkyne enables click chemistry (e.g., Huisgen cycloaddition) or hydrogenation to alkanes, expanding its utility in polymer or pharmaceutical synthesis.

- Hydroxy Group: The α-hydroxy group may enhance hydrogen bonding, increasing water solubility compared to non-hydroxy esters. However, steric hindrance from the 2,5-dimethyl groups could reduce this effect.

- Cyclic vs. Linear Structures: DHF () is a cyclic furanone with flavor applications due to its aroma, while the target compound’s linear alkyne-ester structure may favor synthetic versatility over direct flavor use .

- Industrial Relevance: Hexamethylene diisocyanate () is a high-volume industrial monomer, whereas Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate’s niche applications likely reside in specialty chemicals .

Physicochemical and Analytical Considerations

- Stability : The alkyne group may render the compound prone to oxidation or polymerization under acidic/alkaline conditions, unlike DHF, which is stabilized by its aromatic furan ring .

- Analytical Methods: While the stable isotope dilution assay () is tailored for DHF quantification, similar techniques (e.g., GC-MS, NMR) could be adapted for Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate analysis, given its ester and hydroxy motifs .

Notes

- Comparisons are extrapolated from structural and functional analogies.

- This analysis assumes reactivity and applications based on established organic chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.